molecular formula C14H10ClN3O B1418902 4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline CAS No. 1154704-31-0

4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline

Cat. No. B1418902
M. Wt: 271.7 g/mol
InChI Key: NLNQGBJFOKQUTC-UHFFFAOYSA-N
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Description

The compound “4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline” is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazole derivatives has been a topic of considerable research. Oxadiazoles can be synthesized from 4-chlorobenzoic acid through a series of steps including esterification, hydrazination, salt formation, and cyclization . The resulting compound can then be further modified to create specific derivatives .


Molecular Structure Analysis

Oxadiazoles, including “4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline”, are five-membered heterocyclic compounds that consist of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions involving oxadiazole derivatives are diverse and depend on the specific structure of the compound. For instance, quinazolinone and quinazoline derivatives, which are similar to oxadiazole derivatives, have been found to possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .

Scientific Research Applications

Antitumor Activity

Compounds related to 4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline, especially those with a 1,2,4-oxadiazole structure, have been explored for their antitumor properties. Maftei et al. (2016) synthesized novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives and assessed their in vitro anticancer activity. Compound 17 showed significant potency with a mean IC50 value of 5.66 μM, indicating its potential as an anticancer agent. This research highlights the relevance of 1,2,4-oxadiazole structures in developing therapeutic options for cancer treatment Maftei et al., 2016.

Antimicrobial Activity

Kapadiya et al. (2020) synthesized a series of 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-N-(benzylidene derivatives)benzenamine compounds and evaluated them for antimicrobial activity. Certain synthesized compounds displayed potent activity against various bacterial strains like Pseudomonas aeruginosa, Streptococcus pyogenes, Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans, Aspergillus niger, Aspergillus clavatus. This research underscores the potential of 1,3,4-oxadiazole derivatives in antimicrobial drug development Kapadiya et al., 2020.

Future Directions

The future directions for the study of “4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by oxadiazole derivatives, there is significant potential for the development of new pharmaceutical compounds .

properties

IUPAC Name

4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c15-12-4-2-1-3-11(12)14-17-13(18-19-14)9-5-7-10(16)8-6-9/h1-8H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNQGBJFOKQUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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